An In-depth Technical Guide to Tri(ethylene glycol) Divinyl Ether (TEGDVE) Monomer: Core Physical and Chemical Characteristics for Researchers and Drug Development Professionals
An In-depth Technical Guide to Tri(ethylene glycol) Divinyl Ether (TEGDVE) Monomer: Core Physical and Chemical Characteristics for Researchers and Drug Development Professionals
Introduction
Tri(ethylene glycol) divinyl ether (TEGDVE) is a versatile bifunctional monomer that has garnered significant interest across various scientific and industrial domains, including polymer chemistry, materials science, and notably, in the formulation of biomaterials for drug delivery and tissue engineering. Its unique chemical structure, featuring two reactive vinyl ether groups and a flexible tri(ethylene glycol) spacer, imparts a distinct set of physical and chemical properties. This technical guide provides a comprehensive overview of the core characteristics of TEGDVE, tailored for researchers, scientists, and drug development professionals.
Physical and Chemical Properties
The fundamental physical and chemical properties of TEGDVE are summarized in the tables below, providing a clear and concise reference for laboratory and developmental work.
General and Physical Properties
| Property | Value | Reference(s) |
| Chemical Name | Tri(ethylene glycol) divinyl ether | [1] |
| Synonyms | TEGDVE, 3,6,9,12-Tetraoxatetradeca-1,13-diene | [1] |
| CAS Number | 765-12-8 | [1] |
| Molecular Formula | C₁₀H₁₈O₄ | [1] |
| Molecular Weight | 202.25 g/mol | [1] |
| Appearance | Colorless to light yellow liquid | [2] |
| Density | 0.99 g/mL at 25 °C | [1] |
| Boiling Point | 120-126 °C at 18 mmHg | [1] |
| Refractive Index (n20/D) | 1.453 | [1] |
| Flash Point | 113 °C (closed cup) | [3] |
| Vapor Pressure | 20 mmHg at 137 °C | [1] |
| Viscosity | Low | [4] |
Solubility Profile
TEGDVE is generally characterized as a hydrophobic compound[3]. While precise quantitative solubility data in a wide range of solvents is not extensively compiled in single sources, its miscibility with various organic solvents can be inferred from its chemical structure and common applications. Glycol ethers, as a class, are known for their excellent solvency and compatibility with a range of organic solvents and, in some cases, water[5].
| Solvent | Solubility | Reference(s) |
| Water | Sparingly soluble to insoluble | [5] |
| Ethanol | Miscible | [5] |
| Acetone (B3395972) | Miscible | [6][7] |
| Toluene | Miscible | [6] |
Chemical Reactivity and Polymerization
The reactivity of TEGDVE is dominated by its two terminal vinyl ether groups. These electron-rich double bonds make the monomer susceptible to polymerization through two primary mechanisms: cationic polymerization and free-radical polymerization.
Cationic Polymerization
Vinyl ethers are particularly reactive towards cationic initiators, such as Lewis acids or protonic acids[8][9]. The polymerization proceeds via a chain-growth mechanism involving a carbocationic active center[8]. The initiation step involves the transfer of a charge from the initiator to the monomer, creating a reactive species that then propagates by reacting with other monomer units[8]. The rate of cationic polymerization is typically very fast[9].
Recent advancements in cationic polymerization have led to the development of controlled or "living" polymerization techniques for vinyl ethers, allowing for the synthesis of polymers with well-defined molecular weights and low polydispersity[10]. These methods often employ specific initiator/co-initiator systems and carefully controlled reaction conditions[10].
Free-Radical Polymerization
TEGDVE can also undergo free-radical polymerization, often initiated by thermal or photoinitiators[11][12]. The kinetics of free-radical polymerization typically involve initiation, propagation, and termination steps[12][13]. The rate of polymerization is generally proportional to the monomer concentration and the square root of the initiator concentration[14]. While vinyl ethers are generally less reactive in radical homopolymerization compared to acrylates, they readily copolymerize with other monomers[11].
The polymerization of TEGDVE can be monitored in real-time using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, which allows for the tracking of the disappearance of the vinyl ether double bond signal[15].
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the characterization and application of TEGDVE.
Purity Analysis by Gas Chromatography (GC)
Objective: To determine the purity of a TEGDVE monomer sample and identify any impurities.
Principle: Gas chromatography separates volatile compounds based on their differential partitioning between a stationary phase and a mobile gas phase. The purity is determined by comparing the peak area of TEGDVE to the total area of all peaks in the chromatogram.
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC system or equivalent[16].
-
Column: Rtx-624 (30 m x 0.32 mm x 1.8 µm) or equivalent polar capillary column[17].
-
Carrier Gas: Helium or Nitrogen at a constant flow rate (e.g., 1-2 mL/min)[18].
-
Injector: Split/splitless injector at 250 °C with a split ratio of 20:1.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 5 minutes.
-
Ramp: Increase temperature at a rate of 10 °C/min to 245 °C.
-
Final hold: Maintain at 245 °C for 4 minutes[6].
-
-
Detector: Flame Ionization Detector (FID) at 250 °C[19].
Procedure:
-
Sample Preparation: Prepare a dilute solution of the TEGDVE sample (e.g., 1% v/v) in a suitable solvent such as acetone or ethyl acetate[16][19].
-
Injection: Inject 1 µL of the prepared sample into the GC.
-
Data Acquisition: Record the chromatogram.
-
Analysis: Identify the TEGDVE peak based on its retention time (determined by running a standard if necessary). Calculate the area percentage of the TEGDVE peak relative to the total area of all peaks detected.
Viscosity Measurement using an Ubbelohde Viscometer
Objective: To determine the kinematic viscosity of the TEGDVE monomer.
Principle: The Ubbelohde viscometer is a capillary viscometer that measures the time it takes for a fixed volume of liquid to flow through a capillary under gravity. The kinematic viscosity is then calculated from this flow time.
Instrumentation:
-
Ubbelohde viscometer of an appropriate size for the expected viscosity[20][21][22].
-
Constant temperature water bath with a precision of ±0.1 °C or better[21].
-
Stopwatch.
-
Pipette and suction bulb.
Procedure:
-
Cleaning: Ensure the viscometer is thoroughly clean and dry[20].
-
Sample Loading: Introduce a precise volume of the TEGDVE sample into the larger reservoir of the viscometer[23].
-
Temperature Equilibration: Place the viscometer vertically in the constant temperature bath and allow it to equilibrate for at least 15-20 minutes[21].
-
Measurement: a. Close the venting tube and use the suction bulb to draw the liquid up into the measuring bulb, above the upper timing mark[21][22]. b. Release the suction and open the venting tube. c. Use the stopwatch to measure the time it takes for the liquid meniscus to pass from the upper timing mark to the lower timing mark[21].
-
Repeat: Perform the measurement at least three times and calculate the average flow time.
-
Calculation: Calculate the kinematic viscosity (ν) using the following equation: ν = K * t, where K is the viscometer constant (provided by the manufacturer or determined by calibration with a standard of known viscosity) and t is the average flow time[21].
Monitoring Polymerization Kinetics by ATR-FTIR Spectroscopy
Objective: To monitor the conversion of TEGDVE monomer to polymer in real-time.
Principle: Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy allows for the in-situ analysis of a reaction mixture. The polymerization of TEGDVE can be followed by monitoring the decrease in the characteristic absorbance bands of the vinyl ether double bond.
Instrumentation:
-
FTIR spectrometer equipped with an ATR probe (e.g., diamond ATR)[3][24].
-
Reaction vessel suitable for the polymerization reaction.
Procedure:
-
Background Spectrum: Before starting the polymerization, collect a background spectrum of the reaction setup (e.g., the empty reactor or the reactor with solvent and initiator)[3].
-
Reaction Setup: Charge the reactor with the TEGDVE monomer and any other reactants (e.g., initiator, solvent).
-
Data Collection: Immerse the ATR probe into the reaction mixture and begin collecting spectra at regular intervals (e.g., every 15-60 seconds)[3][24].
-
Initiation: Initiate the polymerization (e.g., by heating or UV irradiation).
-
Monitoring: Continue collecting spectra throughout the polymerization. The decrease in the intensity of the vinyl ether C=C stretching peak (typically around 1620-1640 cm⁻¹) indicates the consumption of the monomer[15][25].
-
Data Analysis: The conversion can be calculated by normalizing the area of the vinyl ether peak at a given time to its initial area.
Applications in Drug Delivery and Biomaterials
The unique properties of TEGDVE make it a valuable component in the design of advanced drug delivery systems and biomaterials. Its ability to form crosslinked polymer networks is particularly useful in the fabrication of hydrogels.
Hydrogel Formulation for Controlled Drug Release
TEGDVE can be used as a crosslinking agent in the formation of hydrogels, which are three-dimensional polymer networks that can absorb large amounts of water[3]. These hydrogels can encapsulate therapeutic agents and release them in a controlled manner. The release kinetics can be tuned by adjusting the crosslinking density, which is influenced by the concentration of TEGDVE.
Caption: Workflow for creating a TEGDVE-based hydrogel for drug delivery.
Biocompatibility and Safety Considerations
For applications in drug delivery and as biomaterials, the biocompatibility of TEGDVE-based polymers is of paramount importance. Biocompatibility is typically assessed through a series of in vitro and in vivo tests as outlined in standards such as ISO 10993.
In Vitro Cytotoxicity Testing (ISO 10993-5)
Objective: To assess the potential of a TEGDVE-based polymer to cause cell death.
Principle: The MTT assay is a colorimetric assay that measures the metabolic activity of cells. A reduction in metabolic activity is indicative of cytotoxicity.
Procedure (Extract Test):
-
Extract Preparation: Incubate the sterilized TEGDVE-based polymer in a cell culture medium (e.g., with and without serum) for a specified time and temperature (e.g., 24 hours at 37 °C) to create an extract[2][26].
-
Cell Culture: Seed a suitable cell line (e.g., L929 mouse fibroblasts) in a 96-well plate and incubate until the cells form a confluent monolayer[27].
-
Exposure: Replace the culture medium with the prepared extracts (at various concentrations) and control media (positive and negative controls)[27].
-
Incubation: Incubate the cells with the extracts for a defined period (e.g., 24-72 hours).
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Measurement: Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
-
Analysis: Calculate the cell viability as a percentage relative to the negative control. A material is generally considered non-cytotoxic if the cell viability is above 70%[28].
Hemocompatibility Testing (ISO 10993-4)
Objective: To evaluate the interaction of a TEGDVE-based polymer with blood, specifically its potential to cause hemolysis (red blood cell lysis).
Principle: The hemolysis assay measures the amount of hemoglobin released from red blood cells upon contact with a material.
Procedure (Direct Contact Method):
-
Blood Collection: Obtain fresh anticoagulated blood (e.g., from a rabbit or human donor)[29].
-
Sample Preparation: Place the sterilized TEGDVE-based polymer sample in a test tube.
-
Controls: Prepare positive (e.g., water) and negative (e.g., saline) controls[29].
-
Incubation: Add a diluted blood suspension to the sample and control tubes and incubate with gentle agitation at 37 °C for a specified time (e.g., 3 hours)[29].
-
Centrifugation: Centrifuge the tubes to pellet the intact red blood cells.
-
Measurement: Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin (e.g., 540 nm) to determine the amount of released hemoglobin[29].
-
Calculation: Calculate the percentage of hemolysis for the test sample relative to the positive control. A hemolysis rate of less than 2% is often considered acceptable[1].
Caption: A typical workflow for assessing the biocompatibility of TEGDVE polymers.
Disclaimer: This document is intended for informational purposes only and should not be considered a substitute for comprehensive safety data sheets, regulatory guidelines, or expert consultation. Researchers and developers should always adhere to appropriate laboratory safety practices and consult relevant regulatory standards when working with and evaluating TEGDVE and its derivatives.
References
- 1. Hemolysis Testing Guide for Device Manufacturers [nabi.bio]
- 2. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
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- 8. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
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- 16. Solved Observations of Solubility Tests Table 1. Solubility | Chegg.com [chegg.com]
- 17. [Determination of purity and impurities of ethylene glycol for industrial use by gas chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scielo.br [scielo.br]
- 19. agilent.com [agilent.com]
- 20. Xylem Analytics I Ubbelohde viscometer: Precision in viscosity measurement [xylemanalytics.com]
- 21. martests.com [martests.com]
- 22. Hangzhou Zhongwang Technology Co.,ltd: How to Use an Ubbelohde Viscometer? By Zonwon Tech [zonwontech.blogspot.com]
- 23. assets.fishersci.com [assets.fishersci.com]
- 24. digitalcommons.unl.edu [digitalcommons.unl.edu]
- 25. researchgate.net [researchgate.net]
- 26. nhiso.com [nhiso.com]
- 27. tis.wu.ac.th [tis.wu.ac.th]
- 28. ISO 10993-5 Cytotoxicity Test - in vitro | RISE [ri.se]
- 29. Hemocompatibility: Hemolysis test with medical devices (ISO 10993-4: 2017 + Amd1: 2025 and ASTM F756-17 method). - IVAMI [ivami.com]
